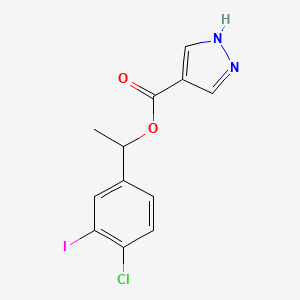
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione is a synthetic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions.
Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophilic Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonium salts
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial and Antiviral Research: The compound has shown promising results in inhibiting the growth of various bacterial and viral strains, making it a candidate for the development of new antibiotics and antiviral drugs.
Agricultural Chemistry: The compound is also explored for its herbicidal properties, showing effectiveness against a range of weeds.
Wirkmechanismus
The mechanism of action of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Modulation: The piperazine moiety interacts with neurotransmitter receptors, modulating their activity and affecting neurotransmission.
Oxidative Stress Induction: The compound induces oxidative stress in cancer cells, leading to apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound shares the trifluoromethyl phenyl piperazine moiety but lacks the quinoline-5,8-dione core.
Fluoroquinolones: These compounds have a similar quinoline core with fluorine substitutions and are known for their antibacterial activity.
Uniqueness
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione is unique due to the combination of the trifluoromethyl phenyl piperazine moiety and the quinoline-5,8-dione core. This unique structure imparts distinct biological activities and makes it a versatile compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
111790-47-7 |
|---|---|
Molekularformel |
C20H16F3N3O2 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline-5,8-dione |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)13-3-1-4-14(11-13)25-7-9-26(10-8-25)16-12-17(27)18-15(19(16)28)5-2-6-24-18/h1-6,11-12H,7-10H2 |
InChI-Schlüssel |
MXUIFKIKOBSPGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=O)C4=C(C3=O)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
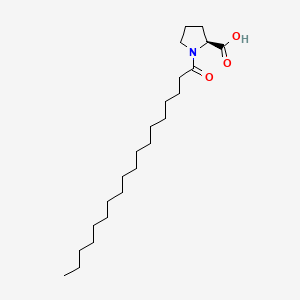

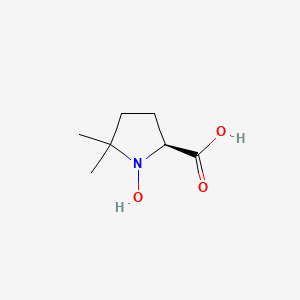
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
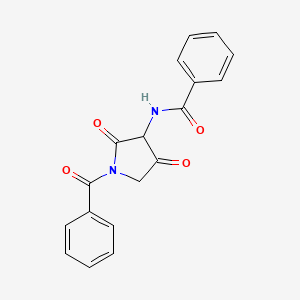
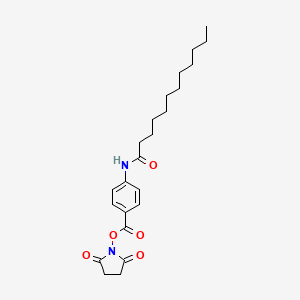

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
